(4-Amino-2-chloropyrimidin-5-yl)methanol
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Overview
Description
Synthesis Analysis
Research on a similar compound, (S)- (4-Chlorophenyl)- (pyridin-2-yl)methanol, highlights its role as a chiral intermediate in the synthesis of the anti-allergic drug Betahistine.Molecular Structure Analysis
The molecular formula of (4-Amino-2-chloropyrimidin-5-yl)methanol is C5H6ClN3O . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Methanol derivatives, such as (2-Chloropyrimidin-4-yl)methanol, are used in studying transmembrane proteins and peptides. They influence lipid dynamics in biological membranes, thus playing a significant role in the structural analysis of biomembranes and their interactions with various solvents.Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.57 g/mol . Its density is 1.5±0.1 g/cm3 . The boiling point is 441.6±30.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Imaging in Parkinson's Disease
(4-Amino-2-chloropyrimidin-5-yl)methanol derivatives were used in the synthesis of a PET imaging agent for Parkinson's disease. This synthesis involved the preparation of a reference standard and its precursor, followed by the production of the target tracer with high radiochemical purity and specific activity (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial and Anticancer Potential
Compounds related to this compound showed significant antimicrobial and anticancer activities. Novel pyrazole derivatives were synthesized, exhibiting higher anticancer activity than the reference drug doxorubicin in some cases, and demonstrating good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Biological Activity
The catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, involving a derivative of this compound, led to compounds with significant biological activity, particularly against Myzus persicae (Zhao, Wang, Liu, Geng, & Wang, 2020).
Synthesis and Antibacterial Activity
Novel compounds synthesized with structures related to this compound showed promising antibacterial activity. The synthesis process and molecular docking studies provided insights into the antibacterial mechanism of these compounds (Shahana & Yardily, 2020).
Synthesis of Higher Homologues in Nucleoside Analogues
Research into the synthesis of carbocyclic nucleoside analogues utilized a derivative of this compound. These analogues have potential applications in antitumor therapies, with significant in vivo activity noted in some instances (Figueira, Caamaño, Fernández, & Blanco, 2002).
Crystal Structure and Pharmaceutical Implications
The crystal structure of compounds involving this compound was analyzed, aiding in the understanding of their pharmaceutical properties. This research is crucial in developing new drugs with specific target actions (Kang, Kim, Park, & Kim, 2015).
Mechanism of Action
Pyrimidines, including (4-Amino-2-chloropyrimidin-5-yl)methanol, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Properties
IUPAC Name |
(4-amino-2-chloropyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1,10H,2H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJIJAPATQZNDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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